

3,3-Diethyl-2-methylheptane boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diethyl-2-methylheptane

Cat. No.: B15453870

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3,3-Diethyl-2-methylheptane**

Introduction

3,3-Diethyl-2-methylheptane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As a member of the alkane family, it is a non-polar compound, characterized by single bonds between its carbon atoms. The physical properties of alkanes, such as boiling point and density, are dictated by the nature and strength of their intermolecular forces, primarily the weak van der Waals forces. These forces are influenced by the molecule's size (molecular weight) and shape (degree of branching). This guide provides a detailed overview of the boiling point and density of **3,3-Diethyl-2-methylheptane**, outlines general experimental protocols for their determination, and illustrates the key factors influencing these properties in alkanes.

Data Presentation

The quantitative physicochemical data for **3,3-Diethyl-2-methylheptane** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₂₆ ^[1]
Molecular Weight	170.33 g/mol ^[1]
Boiling Point	203°C ^[2]
Density	0.7870 g/cm ³ ^[2]
Melting Point (estimated)	-50.8°C ^[2]
Refractive Index	1.4384 ^[2]

Experimental Protocols

While specific experimental documentation for the determination of the boiling point and density of **3,3-Diethyl-2-methylheptane** is not readily available, the following are generalized, standard methodologies employed for such alkanes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like **3,3-Diethyl-2-methylheptane**, the boiling point would be determined using a distillation apparatus.

Methodology:

- Apparatus Setup: A round-bottom flask containing the sample of **3,3-Diethyl-2-methylheptane** and boiling chips is connected to a distillation head, which is fitted with a thermometer and a condenser.
- Heating: The flask is gently heated. As the temperature of the liquid increases, its vapor pressure rises.
- Equilibrium: The boiling point is reached when the liquid begins to boil and a stable temperature is observed on the thermometer, corresponding to the condensation temperature of the vapor. This temperature is recorded as the boiling point at the measured atmospheric pressure.

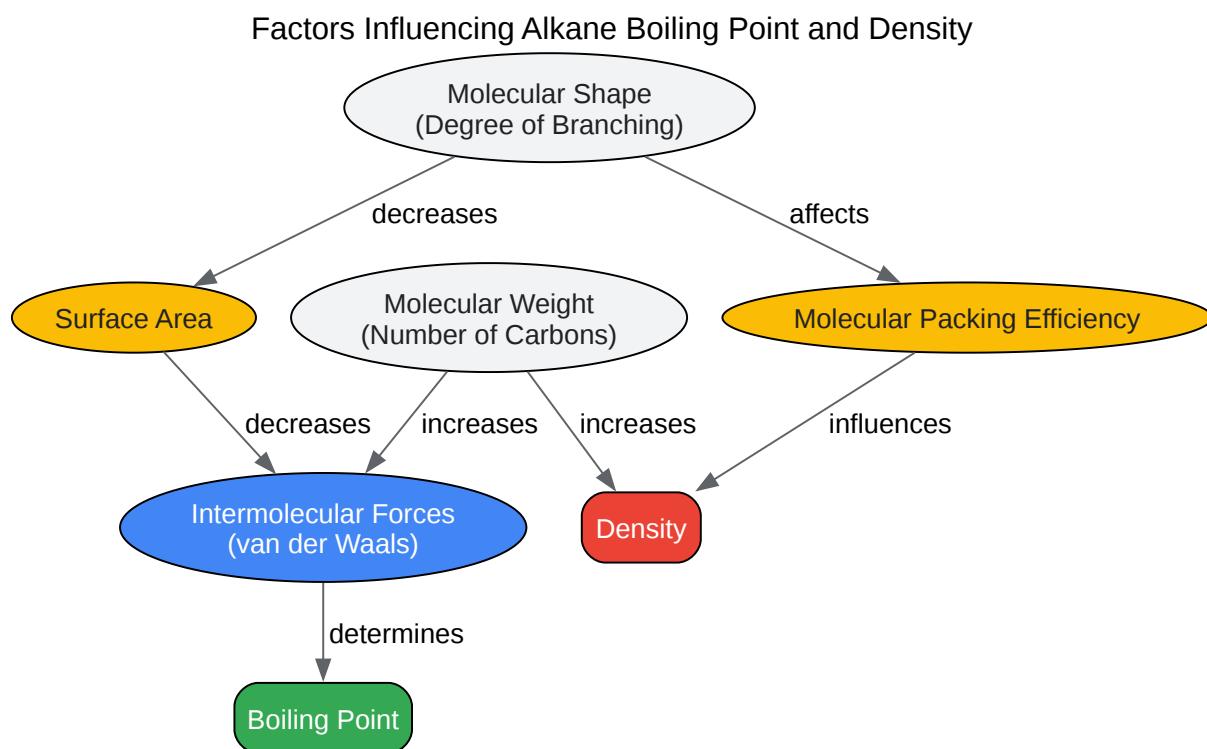
- Pressure Correction: Since boiling point is dependent on pressure, the observed value may be corrected to the standard atmospheric pressure (1 atm or 101.325 kPa) using established nomographs or equations if the measurement was made at a different pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of liquids like alkanes is through the use of a vibrating tube densimeter.

[3]

Methodology:


- Calibration: The instrument, a vibrating tube densimeter, is first calibrated using two standards of known density, typically dry air and pure water.
- Sample Introduction: A small, precise volume of the **3,3-Diethyl-2-methylheptane** sample is introduced into the U-shaped vibrating tube within the instrument.
- Measurement: The tube is electromagnetically excited to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube and its contents. By measuring the oscillation period, the instrument can precisely calculate the density of the sample.
- Temperature Control: The measurement is performed at a constant, controlled temperature, as density is temperature-dependent.

Factors Influencing Alkane Boiling Point and Density

As an alkane, the physical properties of **3,3-Diethyl-2-methylheptane** are governed by principles applicable to this class of hydrocarbons. The boiling points of alkanes generally increase with molecular size due to larger surface areas leading to stronger van der Waals dispersion forces.[4] For isomeric alkanes, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of van der Waals forces results in a lower boiling point compared to their straight-chain counterparts.[4][5]

The density of alkanes also tends to increase with molecular weight, though they remain less dense than water.

Below is a diagram illustrating the logical relationships that determine the boiling point and density of alkanes.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of factors affecting alkane properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Diethyl-2-methylheptane | C12H26 | CID 23384866 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl-3,3-diethylheptane CAS#: [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3,3-Diethyl-2-methylheptane boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15453870#3-3-diethyl-2-methylheptane-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com